N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
Beschreibung
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a heterocyclic compound featuring a dihydrobenzodioxin moiety linked via an acetamide bridge to a pyrimidine-thio scaffold. The pyrimidine ring is further substituted with a 4-ethylphenyl sulfonyl group at position 5 and a keto group at position 4.
Eigenschaften
CAS-Nummer |
1021227-50-8 |
|---|---|
Molekularformel |
C22H21N3O6S2 |
Molekulargewicht |
487.55 |
IUPAC-Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(4-ethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H21N3O6S2/c1-2-14-3-6-16(7-4-14)33(28,29)19-12-23-22(25-21(19)27)32-13-20(26)24-15-5-8-17-18(11-15)31-10-9-30-17/h3-8,11-12H,2,9-10,13H2,1H3,(H,24,26)(H,23,25,27) |
InChI-Schlüssel |
VXOMXPMKNGFLAB-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Biologische Aktivität
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, including its mechanisms of action, synthesis pathways, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 462.54 g/mol. It features a complex structure that includes a dihydrobenzo[b][1,4]dioxin moiety linked to a thioacetamide derivative. This combination is believed to contribute to its biological activity.
The biological activity of this compound has been primarily evaluated through its interaction with various biological targets. Notably, it has shown potential as an inhibitor of the PARP1 enzyme, which plays a crucial role in DNA repair mechanisms. Inhibition of PARP1 can lead to increased sensitivity of cancer cells to chemotherapy and radiotherapy.
Key Findings:
- PARP1 Inhibition: The compound exhibited an IC50 value of approximately 5.8 μM in inhibiting PARP1 activity, indicating moderate potency compared to other known inhibitors .
In Vitro Studies
In vitro studies have been conducted to assess the compound's efficacy against various cancer cell lines. These studies typically involve measuring cell viability and apoptosis induction.
Table 1: In Vitro Activity Against Cancer Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | Induction of apoptosis |
| HeLa (Cervical) | 8 | PARP inhibition |
| A549 (Lung) | 12 | Cell cycle arrest |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study in Breast Cancer: A study demonstrated that treatment with the compound led to significant reductions in MCF-7 cell viability and induced apoptosis through the activation of caspase pathways.
- Combination Therapy: Research indicated that when used in combination with traditional chemotherapeutics, this compound enhanced the cytotoxic effects on resistant cancer cell lines, suggesting it may overcome drug resistance mechanisms.
Synthesis and Structural Modifications
The synthesis of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide involves multiple steps that include the formation of the dioxin ring and subsequent functionalization. Structural modifications have been explored to enhance its potency and selectivity for PARP1 inhibition.
Table 2: Structural Modifications and Their Effects on Activity
| Modification | IC50 (μM) | Observations |
|---|---|---|
| Addition of methyl group | 4.5 | Increased activity |
| Substitution with halogens | 7 | Moderate increase |
| Aromatic ring modifications | 11 | Decreased activity |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrimidine-Thio Scaffolds
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide (Compound 5.12)
- Structure : Features a benzyl group instead of dihydrobenzodioxin and lacks the sulfonyl substituent.
- Synthesis : Prepared via alkylation of 6-methyl-2-thiopyrimidin-4-one with N-benzyl-2-chloroacetamide .
- Key Data :
- Comparison : The absence of the sulfonyl group and dihydrobenzodioxin may reduce steric bulk and alter solubility.
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide
- Structure : Replaces the sulfonylpyrimidine-thio group with a fused thiazolo-pyrimidine system.
- Comparison : The thiazolo-pyrimidine moiety may confer distinct electronic properties compared to the sulfonylpyrimidine in the target compound.
Analogues with Dihydrobenzodioxin Moieties
N-(2-(((Exo)-bicyclo[2.2.1]heptan-2-yl)amino)-5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)thiazol-4-yl)acetamide (17d)
- Structure: Shares the dihydrobenzodioxin group but incorporates a thiazole ring and norbornane-derived amine.
- Synthesis: Prepared via nucleophilic substitution of a methylsulfonyl group with exo-2-aminonorbornane .
- Key Data :
- Comparison : The bicyclic amine substituent may enhance target selectivity, as seen in kinase inhibitors like CDK9 .
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetamide
- Structure: Substitutes the pyrimidine-thio group with a thieno-pyrimidinyloxy system.
- Key Features: The thieno-pyrimidine core and methyl groups may improve lipophilicity and membrane permeability .
- Comparison : The oxyacetamide linkage (vs. thioether in the target) alters electronic density and metabolic stability.
Analogues with Sulfonyl or Heterocyclic Modifications
(2Z)-2-(Substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo-[3,2-a]pyrimidine-6-carbonitrile (11a,b)
- Structure : Features a thiazolo-pyrimidine fused system with a furan substituent.
- Key Data :
- Comparison : The absence of a sulfonyl group and presence of a nitrile group may influence binding to redox-sensitive targets.
Key Research Findings and Implications
- Sulfonyl vs. Thioether Linkages : The target compound’s 4-ethylphenylsulfonyl group may enhance binding to hydrophobic pockets in enzymes, whereas thioether linkages (e.g., in 5.12) offer metabolic stability .
- Dihydrobenzodioxin Role : This moiety is conserved in compounds like 17d and the target, suggesting its importance in π-π stacking or receptor recognition .
- Heterocyclic Diversity: Thiazolo-pyrimidine (11a,b) and thieno-pyrimidine (7) analogues highlight the tunability of electronic properties for target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
